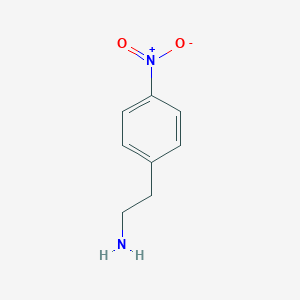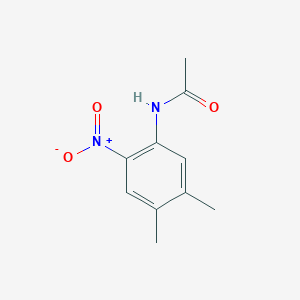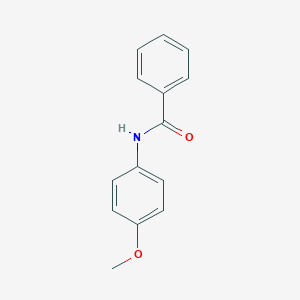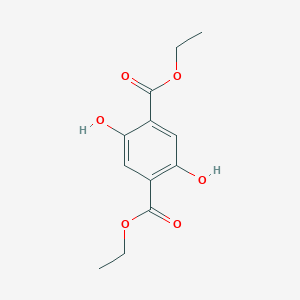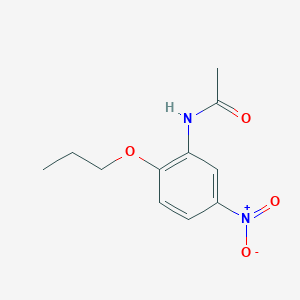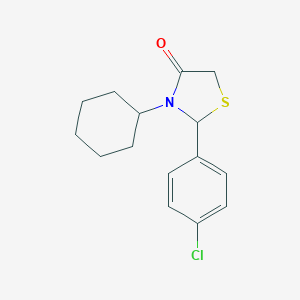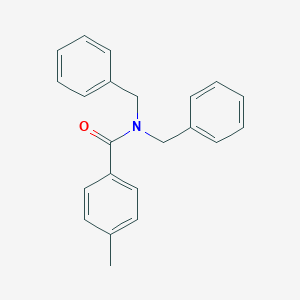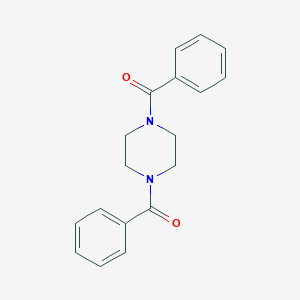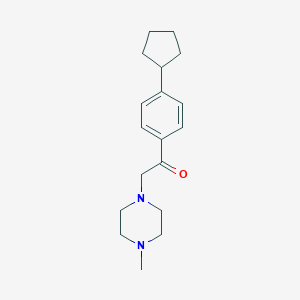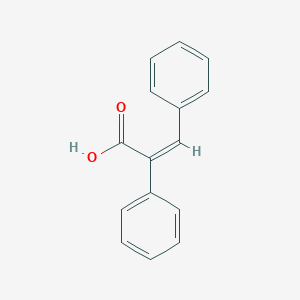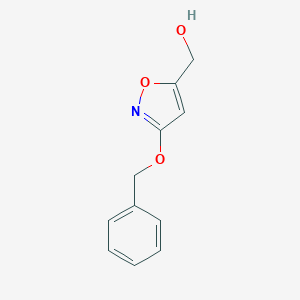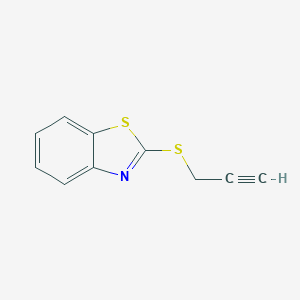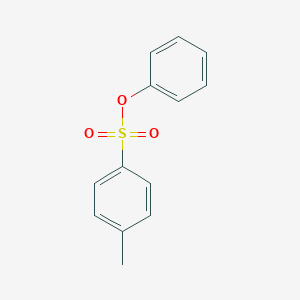![molecular formula C13H18O3 B181238 2-[4-(Tert-pentyl)phenoxy]acetic acid CAS No. 101267-73-6](/img/structure/B181238.png)
2-[4-(Tert-pentyl)phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Tert-pentyl)phenoxy]acetic acid, also known as 2-TPA, is a carboxylic acid used in a variety of scientific research applications. It is a synthetic compound that has been used in a variety of experiments to investigate the effects of carboxylic acids on biological systems.
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Behavior
One study reviewed the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil, organic matter, and minerals. It compiled data characterizing phenoxy herbicide sorption to various sorbents and suggested that soil organic matter and iron oxides are significant sorbents for these herbicides. The study highlighted the importance of soil parameters like pH, organic carbon content, and iron oxides in understanding the sorption behavior of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Transformation and Removal in Aquatic Environments
Another review focused on the occurrence, transformation, and removal of phenoxy acids in aquatic environments. It discussed the high solubility of phenoxy acids in water, their mobility, and the processes like hydrolysis, biodegradation, and photodegradation that can effectively lower their concentrations in water. The study also explored the use of advanced oxidation processes (AOPs) for removing phenoxy acids from water, highlighting the effectiveness of methods combining UV radiation with other reagents (Muszyński, Brodowska, & Paszko, 2019).
Bioactivities and Potential Health Benefits
Research on phenolic acids like chlorogenic acid (CGA) and caffeic acid, which are related to or derivatives of phenoxy acid compounds, has shown a range of bioactivities including antioxidant, anti-cancer, anti-inflammatory, and antimicrobial activities. One study reviewed the chemistry, biological activities, and pharmacological importance of CGA, highlighting its potential in treating metabolic syndrome and its role as a natural safeguard food additive (Naveed et al., 2018).
Environmental and Industrial Applications
The pesticide industry's wastewater, containing various toxic pollutants including phenoxy acetic acid derivatives, presents significant treatment challenges. A study reviewed treatment options for this wastewater, focusing on processes like biological treatments and granular activated carbon, which can remove a substantial percentage of these compounds, potentially creating high-quality effluent suitable for discharge or reuse (Goodwin, Carra, Campo, & Soares, 2018).
Eigenschaften
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-5-7-11(8-6-10)16-9-12(14)15/h5-8H,4,9H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDCGOWSUYVCSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586379 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-pentyl)phenoxy]acetic acid | |
CAS RN |
101267-73-6 |
Source


|
| Record name | [4-(2-Methylbutan-2-yl)phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(2-methylbutan-2-yl)phenoxy]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

